Cas no 122813-75-6 (3-Amino-1-cyclopropylthiourea)

3-Amino-1-cyclopropylthiourea is a thiourea derivative characterized by the presence of a cyclopropyl group and an amino functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds and pharmacologically active molecules. The cyclopropyl moiety imparts structural rigidity, while the thiourea and amino groups offer reactivity for further functionalization. Its stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and air.
3-Amino-1-cyclopropylthiourea structure
3-Amino-1-cyclopropylthiourea structure
商品名:3-Amino-1-cyclopropylthiourea
CAS番号:122813-75-6
MF:C4H9N3S
メガワット:131.19936
CID:104398
PubChem ID:1808158

3-Amino-1-cyclopropylthiourea 化学的及び物理的性質

名前と識別子

    • Hydrazinecarbothioamide,N-cyclopropyl-
    • 1-Cyclopropylhydrazinecarbothioamide
    • N-CYCLOPROPYLHYDRAZINECARBOTHIOAMIDE
    • 1-amino-3-cyclopropylthiourea
    • DTXSID80365205
    • IWYSVPJSANLOFP-UHFFFAOYSA-N
    • AT24989
    • Hydrazinecarbothioamide, N-cyclopropyl-
    • Z56886442
    • 4-cyclopropyl-3-thiosemicarbazide
    • CS-0219447
    • SCHEMBL5098857
    • EN300-04049
    • AKOS001074170
    • 122813-75-6
    • 3-amino-1-cyclopropylthiourea
    • 3-Amino-1-cyclopropylthiourea
    • インチ: InChI=1S/C4H9N3S/c5-7-4(8)6-3-1-2-3/h3H,1-2,5H2,(H2,6,7,8)
    • InChIKey: IWYSVPJSANLOFP-UHFFFAOYSA-N
    • ほほえんだ: C1(NC(NN)=S)CC1

計算された属性

  • せいみつぶんしりょう: 131.052
  • どういたいしつりょう: 131.052
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 99.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

3-Amino-1-cyclopropylthiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-04049-0.1g
3-amino-1-cyclopropylthiourea
122813-75-6 95%
0.1g
$66.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290117-500mg
3-Amino-1-cyclopropylthiourea
122813-75-6 97%
500mg
¥4404.00 2024-08-09
Enamine
EN300-04049-0.25g
3-amino-1-cyclopropylthiourea
122813-75-6 95%
0.25g
$92.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290117-50mg
3-Amino-1-cyclopropylthiourea
122813-75-6 97%
50mg
¥1382.00 2024-08-09
Enamine
EN300-04049-5.0g
3-amino-1-cyclopropylthiourea
122813-75-6 95%
5g
$743.0 2023-05-03
Enamine
EN300-04049-10.0g
3-amino-1-cyclopropylthiourea
122813-75-6 95%
10g
$1101.0 2023-05-03
TRC
A604088-100mg
3-Amino-1-cyclopropylthiourea
122813-75-6
100mg
$ 50.00 2022-06-08
Aaron
AR000K81-100mg
Hydrazinecarbothioamide, N-cyclopropyl-
122813-75-6 95%
100mg
$116.00 2025-01-20
A2B Chem LLC
AA25109-500mg
N-Cyclopropylhydrazinecarbothioamide
122813-75-6 95%
500mg
$220.00 2024-04-20
A2B Chem LLC
AA25109-100mg
N-Cyclopropylhydrazinecarbothioamide
122813-75-6 95%
100mg
$105.00 2024-04-20

3-Amino-1-cyclopropylthiourea 関連文献

3-Amino-1-cyclopropylthioureaに関する追加情報

Professional Introduction to 3-Amino-1-cyclopropylthiourea (CAS No: 122813-75-6)

3-Amino-1-cyclopropylthiourea (CAS No: 122813-75-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cyclopropyl and thiourea functional groups, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The structural motif of 3-amino-1-cyclopropylthiourea provides a versatile platform for further chemical modifications, enabling the synthesis of complex molecules with potential applications in medicine and agrochemicals.

The significance of this compound lies in its ability to serve as a building block for more intricate structures. In recent years, there has been a growing interest in thiourea derivatives due to their broad spectrum of biological activities. The cyclopropyl group, in particular, introduces steric and electronic features that can influence the reactivity and selectivity of the molecule, making it an attractive scaffold for drug design. Researchers have been exploring the potential of 3-amino-1-cyclopropylthiourea in the development of inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.

One of the most compelling aspects of CAS No: 122813-75-6 is its role in the synthesis of heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals, forming the core structure of many drugs used to treat a wide range of diseases. The incorporation of the cyclopropylthiourea moiety into these heterocycles can enhance their pharmacological properties, such as improving bioavailability and metabolic stability. Recent studies have demonstrated that derivatives of 3-amino-1-cyclopropylthiourea exhibit promising activity against pathogens and can be tailored to target specific disease mechanisms.

In the realm of medicinal chemistry, the development of novel antibiotics and antiviral agents is a critical challenge. The structural diversity offered by 3-amino-1-cyclopropylthiourea has made it a valuable tool in this endeavor. By modifying its core structure, chemists can generate libraries of compounds with varying biological profiles. These libraries can then be screened using high-throughput techniques to identify lead candidates for further optimization. The cyclopropyl group, in particular, has been shown to enhance binding affinity to biological targets, making it an essential feature for drug discovery efforts.

The synthesis of CAS No: 122813-75-6 involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the formation of the thiourea core, followed by functionalization at the amino and cyclopropyl positions. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantioselectivity. These methods not only improve efficiency but also allow for greater control over the stereochemistry of the final product, which is crucial for biological activity.

The pharmacological properties of derivatives derived from 3-amino-1-cyclopropylthiourea have been extensively studied in recent years. Research has shown that these compounds can modulate various cellular processes, including inflammation, apoptosis, and signal transduction. For instance, some derivatives have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. Others have shown potential as anticancer agents by interfering with critical signaling pathways in tumor cells. These findings underscore the therapeutic promise of this chemical class.

The agrochemical industry has also recognized the potential of thiourea derivatives like CAS No: 122813-75-6. These compounds can be developed into novel pesticides and herbicides that offer improved efficacy and environmental safety. The cyclopropyl group contributes to their stability under various conditions, ensuring prolonged activity once applied in agricultural settings. Additionally, their structural flexibility allows for modifications that enhance their selectivity towards target pests while minimizing harm to non-target organisms.

The future directions for research on 3-amino-1-cyclopropylthiourea are multifaceted. Advances in computational chemistry and machine learning are enabling researchers to predictively model the biological activity of new derivatives with greater accuracy. This approach accelerates the drug discovery process by identifying promising candidates before they are synthesized in the lab. Furthermore, green chemistry principles are being integrated into synthetic protocols to make the production of these compounds more sustainable and environmentally friendly.

In conclusion, CAS No: 122813-75-6, or more specifically 3-amino-1-cyclopropylthiourea, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable intermediate for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound and its derivatives, its importance in medicinal chemistry is likely to grow even further.

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